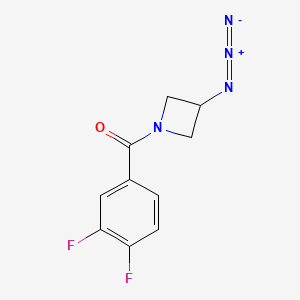
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone: is a chemical compound characterized by its unique structure, which includes an azido group attached to an azetidine ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone typically involves the following steps:
Azetidine Synthesis: : The azetidine ring is synthesized through cyclization reactions starting from appropriate precursors.
Azido Group Introduction: : The azido group is introduced using azidation reactions, often involving reagents like sodium azide.
Coupling with Difluorophenyl Group: : The difluorophenyl group is coupled to the azetidine ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur, where nucleophiles replace the azido group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: : Lithium aluminum hydride, hydrogen gas, and palladium catalyst.
Substitution: : Sodium azide, various nucleophiles, and suitable solvents.
Major Products Formed
Scientific Research Applications
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing biological activity. The difluorophenyl group may enhance binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone: can be compared with other similar compounds, such as:
Azidoalkanes: : Similar azido group but different alkane backbone.
Difluorophenyl derivatives: : Similar difluorophenyl group but different core structures.
Azetidine analogs: : Similar azetidine ring but different substituents.
The uniqueness of This compound lies in its combination of the azido group and difluorophenyl group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-8-2-1-6(3-9(8)12)10(17)16-4-7(5-16)14-15-13/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQQXPBNPZOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















